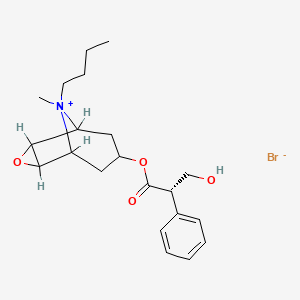

(-)-Scopolamine,n-Butyl-, bromide

Description

Properties

Molecular Formula |

C21H30BrNO4 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |

InChI Key |

HOZOZZFCZRXYEK-BITHUKPRSA-M |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Isomeric SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Scopolamine, n-Butyl-, bromide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (-)-Scopolamine, n-Butyl-, bromide

Introduction

(-)-Scopolamine, n-Butyl-, bromide, more commonly known as N-butylscopolamine bromide or hyoscine butylbromide, is a peripherally acting antispasmodic agent.[1][] As a semi-synthetic derivative of scopolamine, it belongs to the class of anticholinergic drugs.[3][4] Its primary therapeutic application is the relief of pain and discomfort associated with abdominal and pelvic smooth muscle spasms, including those related to irritable bowel syndrome (IBS), biliary and renal colic, and menstrual cramps.[5][6][7] The defining characteristic of N-butylscopolamine bromide is its quaternary ammonium structure, which confers high polarity to the molecule.[3][6] This chemical feature is fundamental to its mechanism of action and clinical profile, dictating its pharmacokinetic behavior and confining its effects predominantly to the periphery, thereby minimizing the central nervous system (CNS) side effects associated with its parent compound, scopolamine.[3][4]

Core Molecular Mechanism: Competitive Antagonism at Muscarinic Receptors

The therapeutic efficacy of N-butylscopolamine bromide is rooted in its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][8][9] These G-protein coupled receptors are integral to the parasympathetic nervous system's control over involuntary smooth muscle contraction.

Primary Molecular Target: M3 Muscarinic Receptors

N-butylscopolamine bromide exhibits a high affinity for all five muscarinic receptor subtypes (M1-M5). However, its potent spasmolytic effect is primarily mediated through the blockade of M3 receptors, which are densely expressed on the smooth muscle cells of the gastrointestinal (GI), biliary, and genitourinary tracts.[1][10][11]

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released from postganglionic parasympathetic nerve endings and binds to M3 receptors.[12][13] This binding event activates a Gq protein-coupled signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

N-butylscopolamine bromide acts by competitively binding to the same site on the M3 receptor as acetylcholine.[1][7] By occupying the receptor without activating it, it effectively blocks ACh from binding and initiating the contractile signaling cascade. This inhibition prevents the rise in intracellular calcium, leading to smooth muscle relaxation and the alleviation of spasms.[14]

Secondary Mechanism: Nicotinic Receptor Antagonism

At higher, typically supra-therapeutic concentrations, N-butylscopolamine bromide can also exert a ganglion-blocking effect through antagonism of nicotinic acetylcholine receptors located within the visceral wall.[5][10][15] This action can contribute to the overall reduction in parasympathetic tone. However, it is widely accepted that this nicotinic blockade plays a secondary, modulatory role compared to the dominant and clinically relevant antimuscarinic action.[10]

Pharmacological Profile and Physiological Consequences

The unique chemical structure of N-butylscopolamine bromide directly informs its pharmacological behavior and clinical utility.

Pharmacokinetic Properties

As a quaternary ammonium compound, N-butylscopolamine bromide is highly polar and poorly lipid-soluble.[3][14] This has several critical consequences:

-

Low Systemic Bioavailability: Following oral administration, the drug is poorly absorbed from the gastrointestinal tract, with systemic bioavailability estimated to be less than 1% in some studies, though figures up to 8% have been reported.[5][10][16][17]

-

Targeted Peripheral Action: Despite extremely low plasma concentrations, the drug has a high affinity for muscarinic receptors, allowing it to accumulate at the site of action in the tissues of the gastrointestinal tract and pelvic organs, where it exerts a potent local spasmolytic effect.[5][10][15][18]

-

Lack of CNS Penetration: The molecule's polarity prevents it from crossing the blood-brain barrier.[3][4][10] This is a key point of differentiation from tertiary amines like scopolamine and atropine, and it accounts for the general absence of central anticholinergic side effects such as drowsiness, confusion, or hallucinations.[4][5]

| Pharmacokinetic Parameter | Value | Source(s) |

| Oral Bioavailability | <1% - 8% | [5][16][17] |

| Plasma Protein Binding | ~4.4% (to albumin) | [15][16] |

| Volume of Distribution (IV) | 128 L (~1.7 L/kg) | [14][15] |

| Elimination Half-life (IV) | ~5 hours | [15][16] |

| Primary Route of Excretion | Fecal (due to poor absorption) | [1][16] |

Physiological Effects

The primary physiological consequence of N-butylscopolamine bromide's mechanism is the relaxation of visceral smooth muscle.[18] This leads to:

-

Spasmolysis: Effective relief from cramps in the gastrointestinal tract, biliary system (biliary colic), and genitourinary tract (renal colic, bladder spasms).[6][15][19]

-

Reduced GI Motility: An antimotility effect on the peristalsis of the stomach and intestines, which is beneficial in radiological imaging and in conditions of hypermotility.[][3]

-

Antisecretory Action: A reduction in glandular secretions (e.g., salivary, bronchial, and gastric acid), although this is less pronounced than its spasmolytic effect at therapeutic doses.[8][10]

Experimental Validation Methodologies

The mechanistic claims for N-butylscopolamine bromide are substantiated by classical pharmacological experiments that demonstrate both receptor binding and functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay

This in vitro assay quantifies the binding affinity of N-butylscopolamine bromide for specific muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of N-butylscopolamine bromide at human M3 receptors.

Methodology:

-

Preparation: Cell membranes are prepared from a cell line stably expressing the human M3 muscarinic receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).

-

Competition: Increasing concentrations of unlabeled N-butylscopolamine bromide are added to the incubation mixture to compete with the radioligand for receptor binding sites.

-

Separation: The reaction is terminated by rapid filtration, separating receptor-bound radioligand from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a one-site competition model to calculate the IC50 (the concentration of N-butylscopolamine bromide that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Expected Outcome: A low Ki value, confirming high-affinity binding to the M3 receptor.

Protocol 2: Isolated Organ Bath Functional Assay

This ex vivo assay provides a direct measure of the drug's functional effect on smooth muscle tissue.

Objective: To demonstrate the spasmolytic effect of N-butylscopolamine bromide against agonist-induced contractions in isolated guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Transducer Connection: The tissue is connected to an isometric force transducer to record contractile activity.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), establishing a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then pre-incubated with a fixed concentration of N-butylscopolamine bromide for a set period (e.g., 20 minutes).

-

Functional Antagonism: The carbachol concentration-response curve is repeated in the presence of N-butylscopolamine bromide.

-

Analysis: The experiment is repeated with several concentrations of the antagonist. The rightward shift of the agonist curve demonstrates competitive antagonism. A Schild plot analysis can be performed to calculate the pA2 value, a measure of antagonist potency.

Expected Outcome: A dose-dependent inhibition of carbachol-induced contractions, visually demonstrating the spasmolytic action.

Sources

- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. altmeyers.org [altmeyers.org]

- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 5. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]

- 8. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 9. Buscopan - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. Facebook [cancer.gov]

- 13. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. mims.com [mims.com]

- 16. mims.com [mims.com]

- 17. login.medscape.com [login.medscape.com]

- 18. verification.fda.gov.ph [verification.fda.gov.ph]

- 19. Butylscopolamine Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Technical Guide to the Synthesis of N-butylscopolamine Bromide

Introduction: The Clinical Significance and Synthetic Imperative of N-butylscopolamine Bromide

N-butylscopolamine bromide, known commercially as Buscopan®, is a peripherally acting antimuscarinic agent widely employed for its potent spasmolytic properties.[1][2][] It is a quaternary ammonium compound, a semi-synthetic derivative of scopolamine, which is a naturally occurring tropane alkaloid.[4][5] Its clinical utility lies in its ability to relieve cramps and spasms of the smooth muscle in the gastrointestinal and genitourinary tracts.[1][4] The quaternary ammonium structure renders it highly polar, limiting its ability to cross the blood-brain barrier. This is a key pharmacological advantage, as it minimizes the central nervous system side effects often associated with its tertiary amine precursor, scopolamine.[1]

The synthesis of N-butylscopolamine bromide is a cornerstone process in the pharmaceutical industry, balancing the extraction of a natural precursor with a precise, subsequent chemical modification. This guide provides a comprehensive overview of this synthesis pathway, designed for researchers, scientists, and drug development professionals. We will delve into the extraction and purification of the starting material, scopolamine, from botanical sources, followed by a detailed examination of the pivotal N-alkylation reaction that yields the final active pharmaceutical ingredient (API). Throughout this guide, we will emphasize the chemical principles that govern each step, providing a robust framework for understanding and optimizing this critical manufacturing process.

Part 1: Precursor Acquisition - Extraction and Purification of Scopolamine from Datura metel

The primary industrial source of scopolamine is the extraction from plants of the Solanaceae family, such as Datura metel and species of Duboisia.[6] These plants produce a variety of tropane alkaloids, from which scopolamine must be selectively isolated and purified.[7] The concentration of scopolamine can vary significantly depending on the plant part, with flowers and seeds often containing the highest amounts.[8]

The fundamental principle behind the extraction relies on the basic nature of alkaloids. Scopolamine, a tertiary amine, is typically present in the plant as a salt. By treating the plant material with a basic solution, the free base form is liberated, which is soluble in organic solvents. Subsequent acid-base liquid-liquid extractions allow for the separation of the alkaloid from other plant constituents.

Experimental Protocol: Alkaloid Extraction from Datura metel Flowers

This protocol is a synthesized methodology based on established industrial practices and patent literature.[9]

1. Preparation of Plant Material:

-

Dry the flowers of Datura metel at a controlled temperature (40-50°C) to reduce moisture content without degrading the alkaloids.

-

Grind the dried material into a coarse powder to increase the surface area for efficient solvent penetration.

2. Initial Acidic Extraction:

-

Macerate 1 kg of the powdered plant material in 5 L of an acidic aqueous solution (e.g., 2% sulfuric acid) for 24 hours. This protonates the alkaloids, forming their water-soluble salts.

-

Filter the mixture. The aqueous filtrate contains the alkaloid salts. The solid plant residue is discarded.

-

Causality: The acidic medium ensures the alkaloids are in their cationic, water-soluble form, allowing for separation from the bulk of the lipophilic plant matrix.

3. Basification and Free Base Extraction:

-

Transfer the acidic aqueous extract to a large separatory funnel.

-

Slowly add a weak base aqueous solution, such as 10% aqueous ammonia or sodium carbonate solution, while monitoring the pH. Adjust the pH to approximately 9-10.[9]

-

Causality: Basification deprotonates the alkaloid salts, converting them into their free base form, which has low solubility in water but high solubility in nonpolar organic solvents.

-

Extract the basified aqueous phase three times with an appropriate organic solvent (e.g., chloroform or dichloromethane), using 2 L of solvent for each extraction.

-

Combine the organic extracts.

4. Back-Extraction for Purification:

-

Wash the combined organic extracts with a fresh volume of acidic water (e.g., 1% sulfuric acid). The alkaloids will transfer back into the aqueous phase as salts, leaving many organic-soluble impurities behind in the chloroform/dichloromethane layer.

-

Separate the acidic aqueous layer. Repeat the basification (Step 3) and organic solvent extraction (Step 3) process. This acid-base cycle is a critical purification step and can be repeated to enhance purity.

5. Solvent Removal and Crude Alkaloid Isolation:

-

Dry the final combined organic extract over anhydrous sodium sulfate to remove residual water.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield a crude alkaloid residue rich in scopolamine.

6. Chromatographic Purification (Optional but Recommended):

-

For high-purity scopolamine required for pharmaceutical synthesis, the crude extract can be further purified using column chromatography (e.g., silica gel) or more advanced techniques like pH-zone-refining counter-current chromatography.[10]

Part 2: The Core Synthesis - N-Alkylation of Scopolamine

The conversion of scopolamine to N-butylscopolamine bromide is a classic example of a quaternization reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the tertiary nitrogen atom of the scopolamine molecule acts as a nucleophile, attacking the electrophilic carbon atom of n-butyl bromide. The bromide ion serves as the leaving group.

The choice of solvent is critical for the efficiency of this reaction. Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred as they can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and accelerating the reaction rate.

Comparative Analysis of Reaction Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent | Acetonitrile | Tetrahydrofuran (THF) | Excess n-Butyl Bromide |

| Temperature | ~65°C (Reflux) | 75 - 85°C (Reflux) | 70 - 100°C (Reflux) |

| Reaction Time | ~160 hours | 20 - 50 hours | 15 - 40 hours |

| Key Advantage | Good solubility of reactants | Shorter reaction time, solvent can be recycled | Avoids use of a separate medium, product precipitates out |

| Reference | Patent DE856890C | Patent CN103864777A | Patent CN102146079A |

Experimental Protocol: Synthesis via THF Method

This protocol is based on the methodology described in Chinese patent CN103864777A, which offers a balance of reasonable reaction time and efficient solvent use.

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of purified scopolamine in 6 mL of tetrahydrofuran (THF).

-

Add 3.0 mL of n-butyl bromide to the solution.

-

Causality: THF is an excellent solvent for scopolamine and facilitates the SN2 reaction. The ratio of reactants is optimized for conversion while minimizing side reactions.

2. Reflux:

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Maintain the reflux for 35-40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the reaction, significantly increasing the reaction rate. Refluxing prevents solvent loss.

3. Product Isolation:

-

After the reaction is complete, cool the flask in an ice bath. The product, N-butylscopolamine bromide, is poorly soluble in cold THF and will precipitate as a white solid.

-

Decant or filter to remove the supernatant liquid (which contains unreacted starting materials and can be processed for recovery).

-

The resulting solid is the crude N-butylscopolamine bromide.

Part 3: Purification and Quality Control

The final step is the purification of the crude product to meet stringent pharmaceutical standards. The most common method is recrystallization, which relies on the difference in solubility of the compound in a hot versus a cold solvent.

Experimental Protocol: Recrystallization

1. Solvent Selection:

-

N-butylscopolamine bromide is sparingly soluble in methanol.[11] Methanol is often used for recrystallization. Ethanol or a mixture with water can also be effective.

-

The ideal solvent should dissolve the crude product completely at its boiling point but have low solubility for the product at low temperatures (0-5°C).

2. Recrystallization Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot methanol and heat the mixture to boiling to dissolve the solid completely.

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Causality: Slow cooling is crucial. It allows for the formation of a pure crystal lattice, which excludes impurities, leaving them behind in the solvent (mother liquor).

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

3. Final Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Dry the purified N-butylscopolamine bromide crystals in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. The final product should be a white crystalline powder.[11]

Quality Control and Validation

A self-validating system of protocols requires rigorous analytical testing to confirm the identity, purity, and quality of the final API.

Key Analytical Methods:

-

Identification:

-

Vitali-Morin Reaction: A colorimetric test where the substance develops a red-purple color in the presence of fuming nitric acid and tetraethylammonium hydroxide, characteristic of tropane esters.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of the sample should match that of a reference standard.

-

Bromide Test: The sample should give a positive qualitative test for bromide ions.[11]

-

-

Purity and Assay:

-

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the gold standard for determining the purity of the API and quantifying any related substances or impurities.[13][14][15] A typical method would use a C18 column with a mobile phase consisting of an acetonitrile and ammonium acetate buffer solution.[15]

-

-

Physicochemical Properties:

Conclusion

The synthesis of N-butylscopolamine bromide is a mature and well-established process that elegantly combines natural product chemistry with synthetic organic chemistry. The pathway, beginning with the efficient extraction of scopolamine from botanical sources and culminating in a high-yielding quaternization reaction, is a testament to the chemical engineering principles that underpin modern pharmaceutical manufacturing. For drug development professionals, a thorough understanding of each step—from the pH-dependent solubility of the alkaloid precursor to the SN2 kinetics of the core reaction and the thermodynamic principles of purification—is paramount. By adhering to rigorously controlled and validated protocols, it is possible to consistently produce high-purity N-butylscopolamine bromide, ensuring the safety and efficacy of this vital antispasmodic medication.

References

-

Japanese Pharmacopoeia. (n.d.). Scopolamine Butylbromide. Retrieved from [Link]

- CN112876468A. (2021). Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis. Google Patents.

-

Xia, J., et al. (1996). Extracting scopolamine from Datura metel by CO2 supercritical fluid extraction. Chinese Pharmaceutical Journal, 31(10), 588-590. Retrieved from [Link]

-

He, Y., Luo, J., & Kong, L. (2011). Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure. Journal of Separation Science, 34(7), 806-811. Retrieved from [Link]

-

De-la-Pena, C., et al. (2006). Formation of Scopolamine from N-Butyl-Scopolammonium Bromide in Cigarettes. Journal of Analytical Toxicology, 30(8), 618-622. Retrieved from [Link]

-

Sayegh, H. A., et al. (2021). Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. Journal of Clinical and Laboratory Research, 3(3). Retrieved from [Link]

-

Chan, K. H., et al. (2006). Formation of scopolamine from N-butyl-scopolammonium bromide in cigarettes. Journal of analytical toxicology, 30(8), 618-622. Retrieved from [Link]

-

Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma. Biomedical Chromatography, 30(12), 2015-2020. Retrieved from [Link]

-

PubChem. (n.d.). Scopolamine butyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Scopolamine Butylbromide? Retrieved from [Link]

-

John, J. V., et al. (2012). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Biomedical Chromatography, 26(12), 1563-1569. Retrieved from [Link]

-

Organic Chemistry Lab. (2020). Recrystillization of NBS. YouTube. Retrieved from [Link]

-

Singh, S., et al. (2023). Comprehensive Study on Authentication, Isolation, Extraction, Phytochemical Screening and Standardization of Datura Plant. Journal of Drug Delivery and Therapeutics, 13(10-S), 114-122. Retrieved from [Link]

-

PubChem. (n.d.). Scopolamine butylbromide. National Center for Biotechnology Information. Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Nichols, L. (2023). 3.6: Procedure Summary. Chemistry LibreTexts. Retrieved from [Link]

-

Favreto, G., et al. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study. PubMed. Retrieved from [Link]

-

da Costa, B. R. B., et al. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annals of Clinical and Laboratory Research, 7(3), 320. Retrieved from [Link]

-

Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Retrieved from [Link]

-

CHEMM. (n.d.). Scopolamine. Medical Countermeasures Database. Retrieved from [Link]

-

Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

-

Transo-Pharm. (n.d.). Scopolamine-N-Butylbromide - Product Sheet. Retrieved from [Link]

Sources

- 1. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 4. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scopolamine-N-Butylbromide - B2B Product Sheet - Transo-Pharm.com [transopharm.com]

- 7. journalwjbphs.com [journalwjbphs.com]

- 8. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]

- 9. CN112876468A - Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis - Google Patents [patents.google.com]

- 10. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. archivum.grupomarista.org.br [archivum.grupomarista.org.br]

- 15. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 149-64-4 CAS MSDS (Scopolamine butylbromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Hyoscine butylbromide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Hyoscine Butylbromide

Preamble: A Senior Application Scientist's Perspective

Hyoscine butylbromide, also known as scopolamine butylbromide, stands as a cornerstone in the management of smooth muscle spasms. As a semi-synthetic derivative of the naturally occurring alkaloid hyoscine (scopolamine), its chemical architecture is a testament to targeted pharmacological design.[1] The strategic addition of a butyl group via quaternization of the tertiary amine fundamentally alters its pharmacokinetic profile, restricting its passage across the blood-brain barrier.[1] This modification effectively mitigates the central nervous system side effects associated with its parent compound, scopolamine, while retaining potent peripheral antimuscarinic activity.[1][2][3] This guide provides a comprehensive exploration of the molecule's structure, physicochemical properties, and the analytical methodologies essential for its characterization, tailored for researchers and drug development professionals.

Molecular Architecture and Nomenclature

The structural foundation of hyoscine butylbromide is the tropane alkaloid skeleton, characterized by a bicyclic amine. Its precise chemical identity is captured by its systematic nomenclature and various identifiers.

-

IUPAC Name : [7(S)-(1α,2β,4β,5α,7β)]-9-butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azonitricyclo[3.3.1.02,4]nonane bromide.[1] An alternative IUPAC name is (1R,2R,4S,5S,7s,9r)-9-Butyl-7-[[(2S)-3-hydroxy-2-phenylpropanoyl]oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide.[4][5]

-

Synonyms : Scopolamine butylbromide, N-Butylscopolammonium bromide, Butylscopolamine bromide.[1][6][7]

-

CAS Number : 149-64-4.[1]

The molecule's structure features several key components:

-

A rigid, bicyclic tropane ring system containing an epoxide.

-

An ester linkage to (S)-tropic acid.

-

A quaternary ammonium cation, where the nitrogen atom is bonded to both a methyl group and a butyl group. This permanent positive charge is the primary reason for its low lipid solubility and inability to cross the blood-brain barrier.[1][3]

-

A bromide counter-ion.

Sources

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. mims.com [mims.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Hyoscine Butylbromide | 149-64-4 | SynZeal [synzeal.com]

- 6. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics of N-butylscopolamine Bromide in vivo

Introduction

N-butylscopolamine bromide, also known as hyoscine butylbromide and sold under the trade name Buscopan, is a peripherally acting antimuscarinic agent.[1][2][3] It is a quaternary ammonium compound and a semi-synthetic derivative of scopolamine, an alkaloid originally derived from plants of the Solanaceae (nightshade) family.[3][4] This guide provides an in-depth exploration of the in vivo pharmacokinetics of N-butylscopolamine bromide, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the experimental methodologies used to characterize these processes and present key quantitative data to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action at a Glance

N-butylscopolamine bromide exerts its therapeutic effect as a competitive antagonist of muscarinic acetylcholine receptors.[5] These receptors are located on the smooth muscle cells of the gastrointestinal (GI), biliary, and genitourinary tracts.[6][7] By blocking the action of acetylcholine, N-butylscopolamine bromide inhibits parasympathetic nerve signals, leading to smooth muscle relaxation and relief from spasms and associated pain.[5][8] Its quaternary ammonium structure is key to its pharmacokinetic profile, limiting its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects commonly associated with other anticholinergic agents like atropine and scopolamine.[2][5][6]

Part 1: Absorption - The Journey into the System

The absorption of N-butylscopolamine bromide following oral administration is notably low. This is a direct consequence of its chemical nature as a quaternary ammonium compound, which imparts high polarity and low lipid solubility.[9]

Oral Bioavailability

Studies have consistently shown that the systemic bioavailability of orally administered N-butylscopolamine bromide is less than 1%.[1][2][10] Some reports indicate an absorption rate of about 8%, with a systemic bioavailability of approximately 1%.[9] This poor absorption is a critical factor in its safety profile, as it limits systemic exposure and potential side effects.[9][10]

Causality of Poor Absorption

The primary reason for the low bioavailability is the molecule's ionized state at physiological pH, which hinders its passage across the lipid-rich membranes of the gastrointestinal epithelium.[5] Consequently, a significant portion of an oral dose remains within the gastrointestinal lumen.[10]

Part 2: Distribution - Where Does It Go?

Despite its low systemic absorption, the distribution of N-butylscopolamine bromide that does reach the bloodstream is rapid and targeted.

Intravenous Administration Insights

Following intravenous administration, N-butylscopolamine bromide is rapidly distributed into the tissues.[6] The distribution half-lives are short, with a t½α of 4 minutes and a t½β of 29 minutes.[6]

Tissue Affinity and Volume of Distribution

N-butylscopolamine bromide exhibits a high affinity for muscarinic and nicotinic receptors, leading to its primary distribution to the muscle cells of the abdominal and pelvic areas, as well as the intramural ganglia of the abdominal organs.[6] The volume of distribution (Vss) is approximately 128 L, which corresponds to about 1.7 L/kg.[1][6]

Plasma Protein Binding

The plasma protein binding of N-butylscopolamine bromide is relatively low, at approximately 4.4%, primarily to albumin.[6][11]

The Blood-Brain Barrier

A crucial aspect of N-butylscopolamine bromide's distribution is its inability to cross the blood-brain barrier.[1][6] This is a direct result of its quaternary ammonium structure, which prevents entry into the central nervous system and minimizes centrally-mediated anticholinergic side effects.[6]

Part 3: Metabolism - Chemical Transformation

The primary metabolic pathway for N-butylscopolamine bromide is the hydrolytic cleavage of the ester bond.[1][6][12] This process results in the formation of metabolites that have poor binding affinity to muscarinic receptors and are not considered to contribute to the drug's therapeutic effect.[6][12]

Metabolic Pathway Diagram

Caption: Metabolic pathway of N-butylscopolamine bromide.

Part 4: Excretion - The Exit Route

The elimination of N-butylscopolamine bromide and its metabolites occurs through both renal and fecal routes.

Excretion Following Intravenous Administration

After intravenous injection of radiolabeled N-butylscopolamine bromide, approximately 42% to 61% of the dose is excreted renally, and 28.3% to 37% is excreted in the feces.[6] About 50% of the unchanged active ingredient is excreted in the urine.[6]

Excretion Following Oral Administration

Following oral administration, the majority of the dose is excreted in the feces due to poor absorption.[12] Studies have shown that approximately 90% of the recovered radioactivity after an oral dose is found in the feces.[12] Renal excretion after oral administration is minimal, accounting for 2-5% of the dose.[12] The urinary excretion of unchanged N-butylscopolamine bromide is less than 0.1% of the oral dose.[12]

Elimination Half-Life

The terminal elimination half-life (t½γ) of N-butylscopolamine bromide is approximately 5 hours.[6] Other sources report a half-life of elimination between 1 and 5 hours.[1]

Total Clearance

The total clearance of N-butylscopolamine bromide is 1.2 L/min.[1][6]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of N-butylscopolamine bromide.

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | <1% - 1% | Oral | [1][2][9][10] |

| Time to Peak Plasma Concentration (Tmax) | 0.25 - 2 hours | Oral | [1] |

| 4.26 ± 1.48 hours | Oral | [13] | |

| Peak Plasma Concentration (Cmax) | 0.29 ± 0.23 ng/mL (for a 10 mg dose) | Oral | [13] |

| Volume of Distribution (Vss) | 128 L (approx. 1.7 L/kg) | Intravenous | [1][6] |

| Plasma Protein Binding | ~4.4% | - | [6][11] |

| Elimination Half-Life (t½) | ~5 hours (terminal phase) | Intravenous | [6] |

| 1 - 5 hours | Intravenous | [1] | |

| Total Clearance | 1.2 L/min | Intravenous | [1][6] |

| Renal Excretion | 42% - 61% of dose | Intravenous | [6] |

| 2% - 5% of dose | Oral | [12] | |

| Fecal Excretion | 28.3% - 37% of dose | Intravenous | [6] |

| ~90% of recovered radioactivity | Oral | [12] |

Experimental Protocols: Quantification of N-butylscopolamine Bromide in Human Plasma

The accurate quantification of N-butylscopolamine bromide in biological matrices is essential for pharmacokinetic studies. Due to its low plasma concentrations after oral administration, highly sensitive analytical methods are required.[10] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly employed technique.[13][14][15]

Detailed Step-by-Step Methodology for UPLC-MS/MS Analysis

-

Sample Preparation (Protein Precipitation):

-

Aliquots of human plasma samples (containing N-butylscopolamine bromide) are thawed.

-

An internal standard (e.g., N-methylhomatropine or propranolol) is added to each sample.[14][15]

-

A protein precipitating agent, such as acetonitrile, is added to the plasma samples.

-

The samples are vortexed to ensure thorough mixing and complete protein precipitation.

-

The samples are then centrifuged at high speed to pellet the precipitated proteins.

-

The supernatant, containing the analyte and internal standard, is carefully transferred to a clean tube or vial for analysis.

-

-

Chromatographic Separation (UPLC):

-

The prepared sample is injected into a UPLC system.

-

Separation is typically achieved on a C18 or phenyl reversed-phase column.[13][14][15]

-

The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid).[13][14][15]

-

The flow rate and gradient (if applicable) are optimized to achieve good separation of the analyte from endogenous plasma components.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

The eluent from the UPLC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer, typically operating in positive ion mode.[13][14]

-

The mass spectrometer is set to operate in selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[14][15]

-

Specific precursor-to-product ion transitions are monitored for both N-butylscopolamine bromide and the internal standard. For N-butylscopolamine, a common transition is m/z 360.0 → 194.0 or 360.3 → 138.0.[14][15]

-

-

Quantification:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of N-butylscopolamine bromide.

-

The concentration of N-butylscopolamine bromide in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for N-butylscopolamine bromide quantification.

Conclusion

The pharmacokinetic profile of N-butylscopolamine bromide is characterized by its low oral bioavailability, rapid and targeted distribution to the smooth muscles of the abdomen and pelvis, metabolism via hydrolysis, and elimination through both renal and fecal routes. Its quaternary ammonium structure is the defining feature that governs its ADME properties, ensuring localized action in the gastrointestinal and genitourinary tracts while minimizing systemic and central nervous system side effects. The use of highly sensitive bioanalytical techniques, such as UPLC-MS/MS, is crucial for the accurate characterization of its pharmacokinetics, particularly following oral administration where plasma concentrations are exceedingly low. This comprehensive understanding is vital for the continued clinical application and development of N-butylscopolamine bromide.

References

-

MIMS Philippines. (n.d.). Buscopan Mechanism of Action. MIMS Philippines. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hyoscine butylbromide – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Hyoscine butylbromide. Deranged Physiology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butylscopolamine. PubChem. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is Scopolamine Butylbromide used for? Patsnap Synapse. Retrieved from [Link]

- Favreto, W. A. J., Pinto, A. M. P., Manfio, J. L., Fiametti, K. G., Percio, M. F., & dos Santos, M. B. (2012). Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: Application to a bioequivalence study.

-

National Cancer Institute. (n.d.). Definition of butylscopolamine bromide. NCI Drug Dictionary. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Scopolamine Butylbromide? Patsnap Synapse. Retrieved from [Link]

- Pentikäinen, P., Vapaatalo, H., & Kärkkäinen, S. (1973). Intestinal absorption, intestinal distribution, and excretion of (14C) labelled hyoscine N-butylbromide (butylscopolamine) in the rat. Journal of Pharmacy and Pharmacology, 25(5), 371-375.

-

Sanofi-aventis Canada Inc. (2017, December 6). Buscopan Product Monograph. Sanofi-aventis Canada Inc. Retrieved from [Link]

-

NPS MedicineWise. (n.d.). Buscopan Tablets. NPS MedicineWise. Retrieved from [Link]

- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.

-

National Center for Biotechnology Information. (n.d.). Buscopan. PubChem. Retrieved from [Link]

- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.

- Dos Santos, M. B., Favreto, W. A. J., Manfio, J. L., Fiametti, K. G., & Percio, M. F. (2019). Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Journal of Bioequivalence & Bioavailability, 11(5), 1-7.

-

Wikipedia. (n.d.). Hyoscine butylbromide. Wikipedia. Retrieved from [Link]

- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.

- de Santana, D. C. M., de Oliveira, E. M. S., de Lira, B. F. G., de Almeida, L. C., de Santana, D. P., & da Silva, G. R. (2016). A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study.

- Pentikäinen, P., Vapaatalo, H., & Kärkkäinen, S. (1973). Intestinal absorption, intestinal distribution, and excretion of [14C] labelled hyoscine N-butylbromide (butylscopolamine) in the rat. Journal of Pharmacy and Pharmacology, 25(5), 371-375.

-

Radiopaedia.org. (2017, September 24). Hyoscine-N-butylbromide (Buscopan). Radiopaedia.org. Retrieved from [Link]

-

College ter Beoordeling van Geneesmiddelen. (2023, April 3). Public Assessment Report Scientific discussion Butylscopolamine bromide RIA 10 mg film-coated tablets (hyoscine butylbromide). Geneesmiddeleninformatiebank. Retrieved from [Link]

- Vapaatalo, H., Penttilä, A., & Kaltiala, E. (1975). The absorption and elimination of orally administered (14C)hyoscine N-butylbromide (butylscopolamine). Journal of Pharmacy and Pharmacology, 27(7), 542-543.

- Hellström, K., Rosén, A., & Söderlund, K. (1970). The gastrointestinal absorption and the excretion of H3-butylscopolamine (hyoscine butylbromide) in man. Scandinavian Journal of Gastroenterology, 5(7), 585-592.

- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.

-

National Center for Biotechnology Information. (n.d.). N-Butylscopolammonium Bromide. PubChem. Retrieved from [Link]

-

Médecins Sans Frontières. (2024, November). HYOSCINE BUTYLBROMIDE = BUTYLSCOPOLAMINE oral. MSF Medical Guidelines. Retrieved from [Link]

- Zhang, X., Chen, H., & Bin, Z. (2017). Risks in clinical applications of scopolamine butylbromide injection. Journal of Acute Disease, 6(5), 193.

-

Sanofi Consumer Health Inc. (n.d.). Buscopan/No-Spa Patient Medication Information. Sanofi. Retrieved from [Link]

-

National Health Service. (n.d.). Taking Buscopan with other medicines and herbal supplements. NHS. Retrieved from [Link]

-

CD BioGlyco. (n.d.). Scopolamine butylbromide. CD BioGlyco. Retrieved from [Link]

Sources

- 1. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 3. abmole.com [abmole.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 6. mims.com [mims.com]

- 7. Facebook [cancer.gov]

- 8. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. annexpublishers.com [annexpublishers.com]

- 14. archivum.grupomarista.org.br [archivum.grupomarista.org.br]

- 15. A fast and sensitive UHPLC-MS/MS method for the determination of N-butylscopolamine in human plasma: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Muscarinic Receptor Affinity of Hyoscine Butylbromide

Abstract

This technical guide provides a comprehensive analysis of the interaction between hyoscine butylbromide (N-butylscopolamine) and the five subtypes of muscarinic acetylcholine receptors (M1-M5). Hyoscine butylbromide is a peripherally acting antimuscarinic agent widely employed for its spasmolytic properties in the gastrointestinal and genitourinary tracts.[1] Its clinical efficacy is directly attributable to its affinity for and antagonism of muscarinic receptors on smooth muscle cells.[2] This document delves into the pharmacological basis of its action, presenting the current understanding of its receptor affinity profile. A significant focus is placed on the methodologies used to determine such affinities, offering field-proven insights into the experimental design and execution of radioligand binding and functional assays. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of hyoscine butylbromide.

Introduction: Hyoscine Butylbromide and the Muscarinic Receptor Family

Hyoscine butylbromide is a quaternary ammonium derivative of scopolamine, a naturally occurring tropane alkaloid.[3] The addition of a butyl group and the resulting positive charge renders the molecule highly polar, which significantly limits its ability to cross the blood-brain barrier.[4] This peripheral restriction is a key pharmacological feature, minimizing the central nervous system side effects often associated with its parent compound, scopolamine.[3]

The therapeutic action of hyoscine butylbromide is mediated through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1, M2, M3, M4, and M5), each with distinct tissue distribution and intracellular signaling pathways.[5] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6] The antispasmodic effect of hyoscine butylbromide is predominantly attributed to its blockade of M3 receptors on smooth muscle cells, which are responsible for mediating contraction.[4]

Muscarinic Receptor Signaling Pathways

Understanding the signaling cascades initiated by muscarinic receptor activation is fundamental to appreciating the consequences of their blockade by antagonists like hyoscine butylbromide. The distinct G protein coupling of the subtypes dictates their physiological roles.

Figure 1: Signaling pathways of muscarinic receptor subtypes.

Binding Affinity Profile of Hyoscine Butylbromide

The cornerstone of characterizing a receptor antagonist is the determination of its binding affinity for its target(s). This is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki value indicates a higher binding affinity.

However, to provide a relevant comparative context, the binding affinities of its parent compound, scopolamine, are presented below. Scopolamine is a non-selective muscarinic antagonist, and its data offers insight into the general binding characteristics of the tropane alkaloid scaffold at muscarinic receptors.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Scopolamine | 0.83[7] | 5.3[7] | 0.34[7] | 0.38[7] | 0.34[7] |

| Note: These values are compiled from multiple sources and experimental conditions may vary. They are presented here to illustrate the typical affinity profile of a related tropane alkaloid. |

The data for scopolamine indicates a potent, non-selective antagonism across all five muscarinic receptor subtypes.[7] It is hypothesized that hyoscine butylbromide exhibits a similar profile, with a particularly high affinity for the M3 receptor subtype, which is densely expressed in the smooth muscle of the gastrointestinal tract.[4]

Functional studies have demonstrated that hyoscine butylbromide can concentration-dependently reduce muscle contractions, calcium mobilization, and epithelial secretion induced by the muscarinic agonist bethanechol, with IC50 values of 429, 121, and 224 nmol/L, respectively.[8]

Methodologies for Determining Muscarinic Receptor Affinity

The determination of a compound's binding affinity for muscarinic receptors is a critical step in its pharmacological characterization. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a ligand and a receptor.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the affinity (Ki) of an unlabeled compound, such as hyoscine butylbromide, for a specific receptor subtype.[9] This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand of known affinity from the receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

-

Receptor Source Preparation:

-

Rationale: A homogenous population of the target receptor subtype is essential for accurate affinity determination.

-

Procedure: Utilize cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1] Prepare cell membranes through homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.

-

-

Radioligand Selection:

-

Rationale: The radioligand should be a high-affinity, subtype-non-selective antagonist to allow for competition by a wide range of test compounds.

-

Procedure: A commonly used radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS), a quaternary amine derivative of scopolamine.[8][10]

-

-

Assay Incubation:

-

Rationale: The incubation allows the system to reach equilibrium between the radioligand, the unlabeled test compound, and the receptor.

-

Procedure: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of the radioligand (typically at or near its Kd value) and a range of concentrations of the unlabeled test compound (hyoscine butylbromide).[10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known muscarinic antagonist like atropine).

-

-

Separation of Bound and Free Radioligand:

-

Rationale: To quantify the receptor-bound radioactivity, it must be separated from the unbound radioligand in the solution.

-

Procedure: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Rationale: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors.

-

Procedure: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response resulting from receptor activation or blockade. They provide valuable information on the potency of an antagonist in a cellular context.

-

Calcium Flux Assays: These assays are suitable for the Gq/11-coupled M1, M3, and M5 receptors.[11] They utilize fluorescent calcium indicators to measure changes in intracellular calcium concentration upon receptor stimulation by an agonist. The ability of an antagonist like hyoscine butylbromide to inhibit this agonist-induced calcium flux is quantified to determine its potency (IC50).

-

cAMP Assays: For the Gi/o-coupled M2 and M4 receptors, cAMP assays are employed.[11] These assays measure the inhibition of adenylyl cyclase activity. The ability of an antagonist to reverse the agonist-induced decrease in cAMP levels is measured to determine its IC50.

Conclusion and Future Directions

Hyoscine butylbromide exerts its therapeutic effects as a potent, peripherally restricted antagonist of muscarinic acetylcholine receptors. Its clinical efficacy as an antispasmodic is primarily driven by the blockade of M3 receptors in the gastrointestinal tract. While its pharmacological profile is well-established qualitatively, a comprehensive quantitative analysis of its binding affinities (Ki values) across all five muscarinic receptor subtypes remains an area for further investigation. The methodologies outlined in this guide, particularly competitive radioligand binding assays using recombinant cell lines expressing individual receptor subtypes, provide a robust framework for undertaking such studies. A complete binding profile would not only enhance our fundamental understanding of this important drug but also provide a valuable benchmark for the development of future generations of selective antimuscarinic agents.

References

- Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 13(10), 1534–1545.

-

Wikipedia. (2024). Hyoscine butylbromide. Retrieved from [Link]

- Verkerk, A. O., et al. (2009). Effects of muscarinic receptor stimulation on Ca2+ transient, cAMP production and pacemaker frequency of rabbit sinoatrial node cells. Journal of Molecular and Cellular Cardiology, 46(1), 115-124.

- Wess, J., et al. (2013). Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine. Neurogastroenterology & Motility, 25(7), e482-e492.

- Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

- Ma, L., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 8(1), 101-109.

- Dolezal, V., et al. (2001). Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters. British Journal of Pharmacology, 132(7), 1687–1695.

- Weiser, T., & Just, S. (2009). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Neuroscience Letters, 450(3), 258-261.

- O'Donnell, J. M., et al. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669-674.

- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343-1357.

- Watson, M., et al. (1986). Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes. The Journal of Pharmacology and Experimental Therapeutics, 238(2), 554-563.

- Eva, C., et al. (1989). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Molecular Pharmacology, 35(4), 461-468.

-

PubChem. (n.d.). N-Butylscopolammonium Bromide. Retrieved from [Link]

- Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.

- Waelbroeck, M., et al. (1990). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. European Journal of Pharmacology, 189(2-3), 135-144.

-

ResearchGate. (n.d.). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]

- Ehlert, F. J., et al. (1996). Pharmacology of muscarinic acetylcholine receptor subtypes (m1-m5): high throughput assays in mammalian cells. European Journal of Pharmacology, 295(1), 93-102.

- Ehlert, F. J., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(7), 1719–1727.

Sources

- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to (-)-Scopolamine, n-Butyl-, Bromide: From Discovery to Clinical Application

Introduction

(-)-Scopolamine, n-Butyl-, bromide, more commonly known as hyoscine butylbromide or by its trade name Buscopan®, is a peripherally acting antispasmodic agent of significant clinical importance.[1][2] Developed in the mid-20th century, it represents a key example of targeted drug modification to enhance therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive technical overview of hyoscine butylbromide, from its historical discovery and development to its synthesis, mechanism of action, and established clinical applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.

Discovery and History: A Quest to Tame a Natural Alkaloid

The story of hyoscine butylbromide begins with its natural precursor, (-)-scopolamine (also known as hyoscine), a tropane alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna).[2] While scopolamine itself possesses potent anticholinergic and antispasmodic properties, its clinical utility is hampered by significant central nervous system (CNS) side effects, including drowsiness, confusion, and hallucinations. This is due to its ability to cross the blood-brain barrier.

In the post-war era of pharmaceutical innovation, the German company Boehringer Ingelheim, founded by Albert Boehringer in 1885, embarked on a research program to develop a derivative of scopolamine that would retain its peripheral antispasmodic effects without the undesirable central actions.[3][4][5] This led to the synthesis of a quaternary ammonium compound, hyoscine butylbromide. The attachment of a butyl bromide moiety to the scopolamine molecule renders it highly polar and lipid-insoluble, thereby preventing its passage across the blood-brain barrier.

This strategic chemical modification was a success. Hyoscine butylbromide was patented in 1950 and subsequently approved for medical use in 1951.[2] It was first registered in Germany in 1951 and launched on the market in 1952 under the brand name Buscopan®.[1][6][7] For over seven decades, Buscopan® has been a widely used medication for the treatment of abdominal pain and cramps.[8][9]

Chemical Synthesis: Methodologies and Considerations

The synthesis of hyoscine butylbromide involves the quaternization of the tertiary amine of (-)-scopolamine with n-butyl bromide. Several methods have been described in patents and scientific literature, each with its own set of advantages and disadvantages concerning reaction conditions, yield, and purity of the final product.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Route 1: Acetonitrile as Solvent | Reaction of scopolamine base with n-butyl bromide in acetonitrile at elevated temperatures (e.g., 65°C) for an extended period (e.g., 160 hours). | Well-established method. | Long reaction time. |

| Route 2: Tetrahydrofuran (THF) as Solvent | Dissolving scopolamine in THF, adding n-butyl bromide, and heating under reflux (e.g., 75-85°C) for a shorter duration (e.g., 20-50 hours). | Shorter reaction time compared to acetonitrile. THF can be recovered and reused, reducing cost and environmental impact. | Requires careful control of reaction temperature. |

| Route 3: Solvent-Free Reaction | Direct reaction of scopolamine with an excess of n-butyl bromide, which acts as both reactant and solvent, under reflux. | Avoids the use of an additional solvent, simplifying the process and reducing waste. | May require higher temperatures and can lead to lower yields if not optimized. |

Experimental Protocol: Synthesis of (-)-Scopolamine, n-Butyl-, Bromide (Route 2)

This protocol is a representative example of the synthesis using tetrahydrofuran as a solvent.

Materials:

-

(-)-Scopolamine base

-

n-Butyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (for recrystallization)

-

Ice bath

-

Reflux apparatus

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (-)-scopolamine base in anhydrous THF. A typical ratio is 1 g of scopolamine to 0.5-1 mL of THF.

-

Addition of n-Butyl Bromide: To the stirred solution, add n-butyl bromide. A common molar ratio of scopolamine to n-butyl bromide is approximately 1:1.5 to 1:3.

-

Reflux: Heat the reaction mixture to reflux (approximately 75-85°C) with continuous stirring. The reaction is typically monitored for completion over 20-50 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath. The crude product, hyoscine butylbromide, will precipitate out of the solution. Remove the supernatant liquid.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals of (-)-Scopolamine, n-Butyl-, bromide by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Workflow Diagram:

Caption: Workflow for the synthesis of (-)-Scopolamine, n-Butyl-, Bromide.

Mechanism of Action: A Tale of Two Receptors

Hyoscine butylbromide exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors.[1][10] It also exhibits a degree of activity at nicotinic acetylcholine receptors, particularly at higher concentrations.[1][11]

Muscarinic Receptor Antagonism

Hyoscine butylbromide has a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal tract.[1] It shows affinity for M1, M2, and M3 receptor subtypes.[12] The blockade of these receptors prevents the binding of acetylcholine, the neurotransmitter of the parasympathetic nervous system, which is responsible for stimulating smooth muscle contraction. This inhibition of cholinergic signaling results in smooth muscle relaxation and an antispasmodic effect.[1]

Nicotinic Receptor Antagonism

At higher concentrations, hyoscine butylbromide can also block nicotinic acetylcholine receptors in autonomic ganglia.[11] This ganglion-blocking action can contribute to its overall spasmolytic effect by reducing nerve-mediated smooth muscle contractions. However, its primary and most clinically relevant action is at the muscarinic receptors.

Signaling Pathway

The binding of hyoscine butylbromide to muscarinic receptors interrupts the downstream signaling cascades that lead to smooth muscle contraction. The M3 receptor, in particular, is coupled to a Gq protein. When acetylcholine binds to the M3 receptor, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is the primary trigger for smooth muscle contraction. By blocking the M3 receptor, hyoscine butylbromide prevents this cascade, leading to muscle relaxation.

Caption: Signaling pathway of muscarinic M3 receptor and its blockade by Hyoscine Butylbromide.

Pharmacokinetic Profile

The pharmacokinetic properties of hyoscine butylbromide are central to its clinical efficacy and safety profile.

| Parameter | Value | Reference |

| Oral Bioavailability | < 1% | [1] |

| Plasma Protein Binding | ~4.4% | [12] |

| Volume of Distribution (IV) | 1.7 L/kg | [12] |

| Elimination Half-life (IV) | ~5 hours | |

| Metabolism | Hydrolysis of the ester bond | |

| Excretion | Primarily in feces after oral administration |

The very low oral bioavailability is a key characteristic, ensuring that the drug acts locally in the gastrointestinal tract with minimal systemic exposure.[1] This localized action is crucial for its favorable side effect profile.

Clinical Efficacy and Applications

Hyoscine butylbromide is widely used for the symptomatic relief of pain and discomfort associated with smooth muscle spasms in the gastrointestinal and genitourinary tracts.[2]

Primary Indications:

-

Abdominal Cramps and Pain: It is effective in relieving crampy abdominal pain associated with conditions like irritable bowel syndrome (IBS) and gastroenteritis.[1][9]

-

Biliary and Renal Colic: It can be used to alleviate the intense pain associated with gallstones and kidney stones.

-

Dysmenorrhea: It helps in reducing menstrual cramps.[9]

Diagnostic and Therapeutic Procedures:

Hyoscine butylbromide is also employed as an antispasmodic agent during various diagnostic and therapeutic procedures to reduce smooth muscle contractions and improve visualization. These include:

-

Endoscopy

-

Radiological examinations of the gastrointestinal tract

Summary of Clinical Efficacy Data

A review of ten placebo-controlled studies demonstrated the benefit of oral or rectal hyoscine butylbromide in treating abdominal pain caused by cramping.[1] In studies on patients with biliary colic, a single intravenous injection of 20 mg resulted in a 42-78% reduction in pain within 30 minutes.[13] Similarly, in renal colic, approximately 90% of patients showed a good to moderate analgesic response within 30 minutes of IV administration.[13]

Safety and Tolerability

Due to its limited systemic absorption, hyoscine butylbromide is generally well-tolerated.[1] When side effects do occur, they are typically mild and related to its anticholinergic properties. These can include:

-

Dry mouth

-

Blurred vision

-

Tachycardia (rapid heart rate)

-

Urinary retention

Caution is advised in patients with certain pre-existing conditions such as glaucoma, myasthenia gravis, and obstructive bowel or urinary tract disorders.

Conclusion

(-)-Scopolamine, n-Butyl-, bromide stands as a testament to the power of rational drug design. Through a targeted chemical modification of a natural product, scientists at Boehringer Ingelheim were able to create a peripherally acting antispasmodic with a significantly improved safety profile. Its long history of clinical use and its established efficacy in treating a range of conditions characterized by smooth muscle spasm solidify its place as a valuable therapeutic agent. This guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and clinical applications, offering a valuable resource for the scientific and drug development communities.

References

- Tytgat, G. N. (2007). Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. Drugs, 67(9), 1343–1357.

-

Oncowitan. (2019, September 2). Buscopan® (hyoscine butylbromide, or scopolamine butylbromide), from Laboratoires Delagrange (Paris, France), 1972. Retrieved from [Link]

- Lacy, B. E., Weiser, K., & Kennedy, A. (2008). Hyoscine butylbromide--a review on its parenteral use in acute abdominal spasm and as an aid in abdominal diagnostic and therapeutic procedures. Current medical research and opinion, 24(11), 3159–3173.

- Poonai, N., et al. (2020). Hyoscine butylbromide versus acetaminophen for nonspecific colicky abdominal pain in children: a randomized controlled trial. CMAJ, 192(18), E475-E482.

-

Buscopan. (n.d.). How it Works. Retrieved from [Link]

-

Hyoscine Butylbromide – Application in Therapy and Current Clinical Research. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN101744816A - Hyoscine butylbromide compound preparation and preparation method thereof.

- Riemma, G., et al. (2020). Efficacy of hyoscine butyl-bromide in shortening the active phase of labor: Systematic review and meta-analysis of randomized trials. European Journal of Obstetrics & Gynecology and Reproductive Biology, 252, 218-224.

-

Wikipedia. (n.d.). Hyoscine butylbromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficacy of hyoscine butylbromide and promethazine on the labor's active phase duration: a systematic review and meta-analysis of randomized controlled trials. Retrieved from [Link]

-

ResearchGate. (n.d.). Hyoscine-N-butylbromide (Buscopan). Retrieved from [Link]

- MDPI. (2022). A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood. Journal of Clinical Medicine, 11(15), 4349.

-

The Cardioba. (2020, August 20). The Efficacy and Safety of Low Dose versus Usual Dose of Hyoscine Duri. Retrieved from [Link]

-

Dr. Oracle. (2025, December 8). What is the mode of action of hyoscine (anticholinergic) butyl bromide? Retrieved from [Link]

-

MDWiki.org. (2025, April 27). Hyoscine butylbromide. Retrieved from [Link]

-

Buscopan. (n.d.). Buscopan. Retrieved from [Link]

- Google Patents. (n.d.). WO2017080566A1 - Stable pharmaceutical composition comprising ibuprofen and hyoscine butylbromide.

-

Deranged Physiology. (n.d.). Hyoscine butylbromide. Retrieved from [Link]

-

eDrug. (2016, October 9). Hyoscine. Retrieved from [Link]

-

ResearchGate. (n.d.). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]

-

E-SERVICES. (2008, May 7). 1'1. - '1- 20 [1). Retrieved from [Link]

-

PubMed. (2009, February 6). Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells. Retrieved from [Link]

-

SynZeal. (n.d.). Hyoscine Butylbromide. Retrieved from [Link]

- Google Patents. (n.d.). WO2017080566A1 - Stable pharmaceutical composition comprising ibuprofen and hyoscine butylbromide.

-

Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]

-

Agilent. (2019, June 1). Hyoscine Butylbromide Analysis by British Pharmacopoeia Method and 1260 Infinity II Prime LC. Retrieved from [Link]

- The American Journal of Hospice & Palliative Care. (2021).

-

Asian Journal of Chemistry. (n.d.). Retrieved from [Link]

- PubMed. (2010). Spectrophotometric Determination of Hyoscine Butylbromide and Famciclovir in Pure Form and in Pharmaceutical Formulations. E-Journal of Chemistry, 7(4), 1361-1372.

-

Drug Discovery News. (2017, June 11). Boehringer Ingelheim strengthens early science portfolio. Retrieved from [Link]6)

Sources

- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 3. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 4. Scopolamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Semantic Scholar [semanticscholar.org]

- 7. login.medscape.com [login.medscape.com]

- 8. Buscopan® (hyoscine butylbromide, or scopolamine butylbromide), from Laboratoires Delagrange (Paris, France), 1972 - Oncowitan [oncowitan.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. droracle.ai [droracle.ai]

- 11. researchgate.net [researchgate.net]

- 12. derangedphysiology.com [derangedphysiology.com]